![molecular formula C18H27BrN2O2 B2740501 tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate CAS No. 1286272-90-9](/img/structure/B2740501.png)
tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate” is a chemical compound with the molecular formula C18H27BrN2O2 and a molecular weight of 383.33. It is used for research and development .
Molecular Structure Analysis
The molecular structure of “tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate” is defined by its molecular formula C18H27BrN2O2 . For a more detailed analysis, techniques such as X-ray crystallography could be used .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate” include its molecular formula C18H27BrN2O2 and molecular weight 383.33. More detailed properties such as melting point, boiling point, and density could be determined through experimental analysis .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds similar to tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate have been synthesized and characterized, with their structure confirmed via spectroscopic methods like LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis. For example, Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, characterizing its structure and evaluating its in vitro antibacterial and anthelmintic activity, demonstrating moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Medicinal Chemistry Applications
Zhang et al. (2018) reported on the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. Their work illustrates the compound's role in developing drugs targeting cancer, particularly through the PI3K/AKT/mTOR pathway, showing the chemical's potential in medicinal chemistry and drug development (Zhang et al., 2018).
Advanced Organic Synthesis Techniques
Research by Imamoto et al. (2012) on rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes showcases the compound's utility in synthesizing chiral pharmaceutical ingredients, demonstrating the importance of such compounds in the development of asymmetric synthesis techniques (Imamoto et al., 2012).
Crystallography and Material Science
In the field of crystallography and material science, compounds structurally related to tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate have been studied for their crystalline properties and intermolecular interactions. For instance, the work of Das et al. (2016) on two carbamate derivatives highlighted the significance of strong and weak hydrogen bonds in assembling molecules into a three-dimensional architecture, contributing to our understanding of molecular structures and their potential applications in material science (Das et al., 2016).
Safety and Hazards
Wirkmechanismus
Mode of Action
The exact mode of action of “tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate” is currently unknown due to the lack of specific information . The interaction of this compound with its targets and the resulting changes would be determined by its chemical structure and properties.
Eigenschaften
IUPAC Name |
tert-butyl N-[[1-[(4-bromophenyl)methyl]piperidin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)20-12-14-8-10-21(11-9-14)13-15-4-6-16(19)7-5-15/h4-7,14H,8-13H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDUWEIFWYQCGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.